amino}methyl)-4-methylphenol CAS No. 115717-41-4](/img/structure/B14308341.png)
2,6-Bis({[2-(diethylamino)ethyl](ethyl)amino}methyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple amine groups and a phenolic core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol typically involves multiple steps, starting with the preparation of the phenolic core. The phenolic core is then functionalized with diethylaminoethyl groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amine groups can result in secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amine groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. The phenolic core can also participate in redox reactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol can be compared with other similar compounds, such as:
2,2’-Oxybis(N,N-dimethylethylamine): This compound has a similar amine structure but lacks the phenolic core.
N,N,N’,N’-Tetramethyl-2,2’-oxybis(ethylamine): Another similar compound with multiple amine groups but different structural features.
The uniqueness of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol lies in its combination of a phenolic core with multiple amine groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
115717-41-4 |
|---|---|
Fórmula molecular |
C25H48N4O |
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
2,6-bis[[2-(diethylamino)ethyl-ethylamino]methyl]-4-methylphenol |
InChI |
InChI=1S/C25H48N4O/c1-8-26(9-2)14-16-28(12-5)20-23-18-22(7)19-24(25(23)30)21-29(13-6)17-15-27(10-3)11-4/h18-19,30H,8-17,20-21H2,1-7H3 |
Clave InChI |
UOLXTQQQFVANGW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CCN(CC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


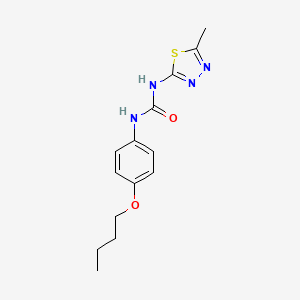
![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
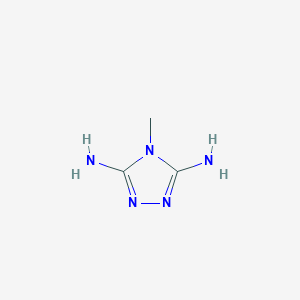
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
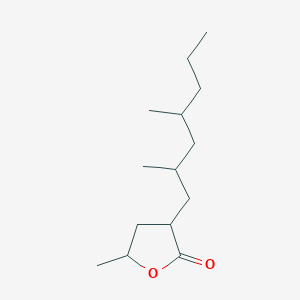
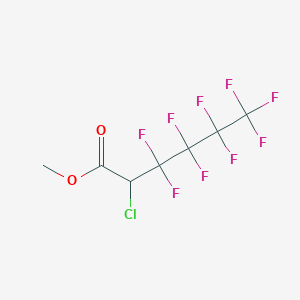

![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
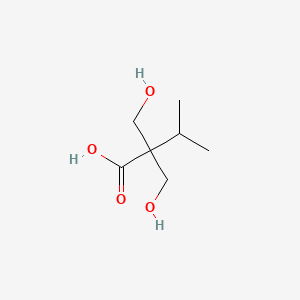

![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
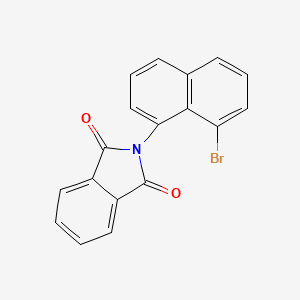
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
